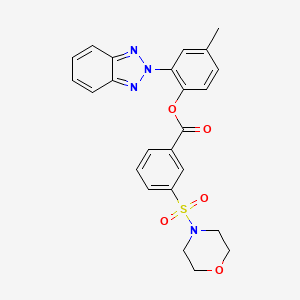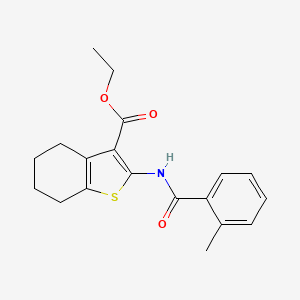![molecular formula C27H16BrClN2O3 B11109376 4-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11109376.png)
4-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE typically involves the condensation of 2-(3-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-bromobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-CHLOROPHENYL)-1,3-BENZOXAZOLE: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-BROMOBENZOIC ACID: Another precursor, used in the synthesis of various organic compounds.
BENZOXAZOLE DERIVATIVES: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Uniqueness
4-({[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)PHENYL 4-BROMOBENZOATE is unique due to its specific structural features, which confer distinct biological activities. The presence of both the benzoxazole and bromobenzoate moieties allows for a wide range of chemical modifications, enhancing its versatility in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C27H16BrClN2O3 |
|---|---|
Molecular Weight |
531.8 g/mol |
IUPAC Name |
[4-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C27H16BrClN2O3/c28-20-8-6-18(7-9-20)27(32)33-23-11-4-17(5-12-23)16-30-22-10-13-25-24(15-22)31-26(34-25)19-2-1-3-21(29)14-19/h1-16H |
InChI Key |
OMRGYMYUYGBTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11109295.png)

![2-(3-nitrophenyl)-4-{4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11109307.png)
![N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B11109308.png)
![Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate](/img/structure/B11109313.png)
![N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109321.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B11109330.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B11109331.png)
![1-[4-(Decyloxy)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11109342.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B11109352.png)


![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11109371.png)
![3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11109374.png)
